![molecular formula C12H10N4 B14386333 6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 88489-98-9](/img/structure/B14386333.png)
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a 4-methylphenyl group attached to the triazole ring.
準備方法
The synthesis of 6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted acetophenones with glyoxylic acid monohydrate in the presence of acetic acid, followed by cyclization with hydrazine hydrate . Another method involves the use of substituted hydrazines and pyridazine derivatives under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to reduce reaction times and improve yields .
化学反応の分析
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like sodium hydride and alkyl halides.
Cyclization: The compound can be synthesized through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases and enzymes by binding to their active sites . This binding can disrupt the normal function of these proteins, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
類似化合物との比較
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar biological activities but differ in their core structure, which includes a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds also share a triazole ring but are fused with a pyrazine ring, leading to different chemical properties and biological activities.
N-(2-Chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazine:
特性
CAS番号 |
88489-98-9 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4/c1-9-2-4-10(5-3-9)11-6-7-12-14-13-8-16(12)15-11/h2-8H,1H3 |
InChIキー |
SBBMDEIIUUWPEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C=NN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


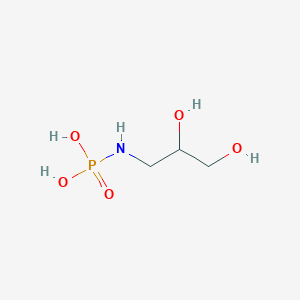
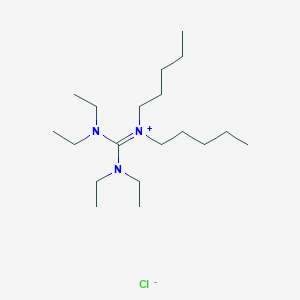
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
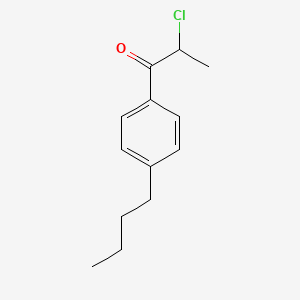
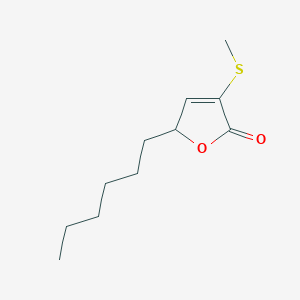
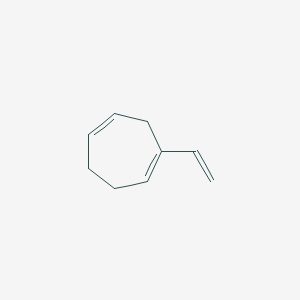
![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)

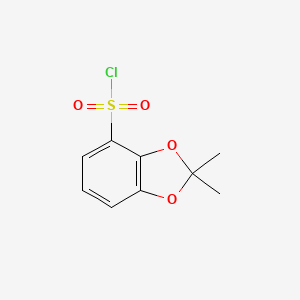
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
